Iododoxorubicin

描述

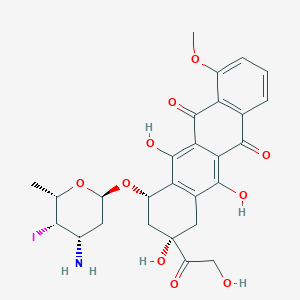

Iododoxorubicin (4’-deoxy-4’-iododoxorubicin) is a semisynthetic anthracycline derivative developed through chemical modification of doxorubicin. Its design aimed to enhance antitumor efficacy while reducing cardiotoxicity, a major limitation of classical anthracyclines . Key structural modifications include the replacement of the 4’-hydroxyl group with iodine and removal of the 4’-oxygen, increasing lipophilicity and altering DNA-binding kinetics . Preclinical studies demonstrated potent cytotoxicity, partial cross-resistance with doxorubicin, and oral bioavailability . However, phase II trials in advanced breast cancer revealed modest clinical activity (14% response rate), attributed to rapid metabolism to iododoxorubicinol, which exhibits poor tumor penetration .

属性

CAS 编号 |

83997-75-5 |

|---|---|

分子式 |

C27H28INO10 |

分子量 |

653.4 g/mol |

IUPAC 名称 |

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-iodo-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C27H28INO10/c1-10-22(28)13(29)6-17(38-10)39-15-8-27(36,16(31)9-30)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15,17,22,30,33,35-36H,6-9,29H2,1-2H3/t10-,13-,15-,17-,22+,27-/m0/s1 |

InChI 键 |

PDQGEKGUTOTUNV-TZSSRYMLSA-N |

SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)I |

手性 SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)I |

规范 SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)I |

同义词 |

4'-deoxy-4'-IDX 4'-deoxy-4'-iododoxorubicin 4'-iodo-4'-deoxydoxorubicin 4'-iododeoxyrubicin 4'-iododoxorubicin FCE 21954 FCE-21954 iododoxorubicin |

产品来源 |

United States |

相似化合物的比较

In Vitro Cytotoxicity and Mechanisms

Iododoxorubicin exhibits superior potency compared to doxorubicin and epirubicin in both sensitive and multidrug-resistant (MDR) cell lines:

- Wild-Type Cells : 7.5-fold greater potency than doxorubicin in rat C6 glioblastoma cells .

- Resistant Cells : 45-fold higher activity in doxorubicin-resistant C6 cells, indicating partial circumvention of MDR .

- Metabolites: Unlike doxorubicinol (weakly active), the metabolite iododoxorubicinol retains cytotoxicity, achieving 50% growth inhibition (GI50) at 0.02 µM in sensitive cells—200-fold more potent than doxorubicinol .

Table 1: In Vitro Potency of Anthracyclines

| Compound | GI50 (Sensitive Cells, µM) | GI50 (Resistant Cells, µM) | Cross-Resistance Factor |

|---|---|---|---|

| Doxorubicin | 0.15 | 6.75 | 45 |

| This compound | 0.02 | 0.15 | 7.5 |

| Epirubicin | 0.18 | 8.10 | 45 |

| Idarubicin | 0.005 | 0.30 | 60 |

Mechanistically, this compound binds DNA with distinct thermodynamics, showing higher affinity for nucleosomes compared to doxorubicin . It also inhibits DNA synthesis at higher doses in sensitive cells (15–80× GI50) but at similar doses in resistant cells, suggesting altered mechanisms in MDR phenotypes .

Resistance and Pharmacokinetics

- Drug Efflux : Unlike doxorubicin, this compound is less affected by P-glycoprotein (P-gp)-mediated efflux. In P-gp-overexpressing cells, this compound efflux is slower (20 min vs. 5 min for doxorubicin), correlating with its retention and activity in resistant tumors .

- Metabolism: this compound is metabolized to iododoxorubicinol, which constitutes >50% of plasma metabolites. However, iododoxorubicinol’s poor tumor penetration limits its clinical impact .

- Lipoprotein Binding : this compound’s lipophilicity drives 10-fold stronger binding to serum lipoproteins (vs. doxorubicin), influencing tissue distribution and bioavailability .

Clinical Efficacy

Phase II trials in metastatic breast cancer highlighted this compound’s limitations:

- Response Rate : 14% (vs. 40–60% for doxorubicin/epirubicin) .

- Survival : Median progression-free survival (3.5 months) and overall survival (10.2 months) were inferior to standard anthracyclines .

- Dose Limitation : Myelosuppression (grade 4 neutropenia in 36% of patients) necessitated dose reductions .

Table 2: Clinical Response Rates in Advanced Breast Cancer

| Compound | Response Rate (%) | Median PFS (Months) | Cardiotoxicity Incidence |

|---|---|---|---|

| Doxorubicin | 40–60 | 6–8 | 10–20% (cumulative) |

| Epirubicin | 50–65 | 7–9 | 5–10% |

| This compound | 14 | 3.5 | 14% (asymptomatic EF drop) |

Toxicity Profile

- Cardiotoxicity : this compound shows reduced cardiotoxicity, with only 14% of patients experiencing asymptomatic LVEF decline (vs. 10–20% symptomatic cases for doxorubicin) .

- Non-Cardiac Toxicity: Myelosuppression is dose-limiting, while alopecia, nausea, and vomiting are milder than with doxorubicin .

Key Advantages and Limitations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。